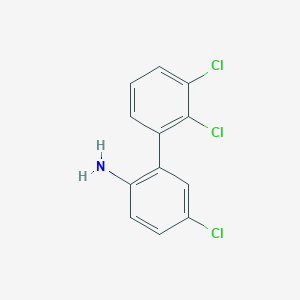

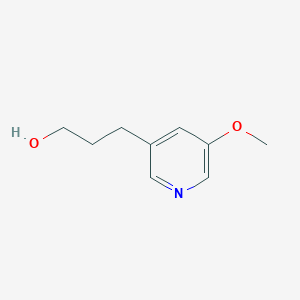

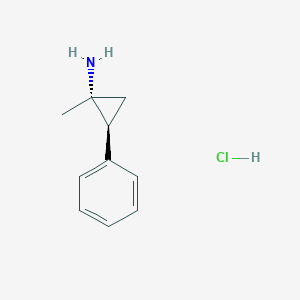

![molecular formula C8H12O3 B12314246 (3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)

(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3aR,6aR)-2,2-Dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-on ist eine chemische Verbindung mit einer einzigartigen Struktur, die einen Cyclopentanring umfasst, der mit einem Dioxolanring verschmolzen ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3aR,6aR)-2,2-Dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-on beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion eines Cyclopentanon-Derivats mit einem Diol in Gegenwart eines sauren Katalysators, um den Dioxolanring zu bilden.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion dieser Verbindung unter Verwendung von skalierbareren Methoden wie der kontinuierlichen Fließsynthese erfolgen, die eine bessere Kontrolle über die Reaktionsbedingungen und Ausbeuten ermöglicht. Der Einsatz von automatisierten Reaktoren und optimierten Katalysatoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

(3aR,6aR)-2,2-Dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Halogenide, Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (3aR,6aR)-2,2-Dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erstellung vielfältiger chemischer Bibliotheken für die Arzneimittelforschung und -entwicklung.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung von Enzymmmechanismen und -interaktionen verwendet werden. Seine strukturellen Merkmale machen es zu einem nützlichen Werkzeug zur Untersuchung der Aktivität verschiedener biologischer Ziele.

Medizin

In der medizinischen Chemie wird (3aR,6aR)-2,2-Dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-on auf seine potenziellen therapeutischen Eigenschaften untersucht. Es kann als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten abzielen.

Industrie

Im Industriesektor kann diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet werden. Seine Reaktivität und Stabilität machen es für verschiedene Anwendungen geeignet, darunter die Herstellung von Polymeren und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von (3aR,6aR)-2,2-Dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu den gewünschten biologischen Effekten führt. Die beteiligten Pfade können je nach spezifischer Anwendung und Ziel unterschiedlich sein.

Wirkmechanismus

The mechanism of action of (3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-Weinsäure

- (3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoat

Einzigartigkeit

Was (3aR,6aR)-2,2-Dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-on von ähnlichen Verbindungen unterscheidet, ist seine spezifische Stereochemie und das Vorhandensein des Dioxolanrings.

Eigenschaften

IUPAC Name |

2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h6-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWKQINXZFLZPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CCC(=O)C2O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

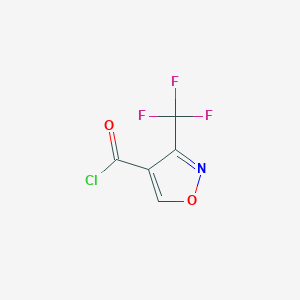

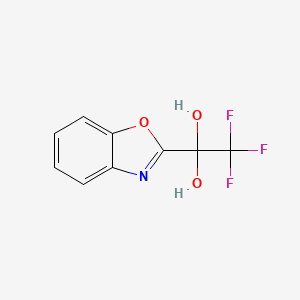

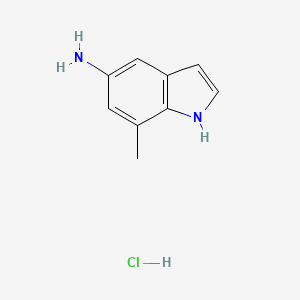

![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)

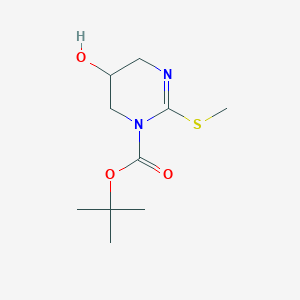

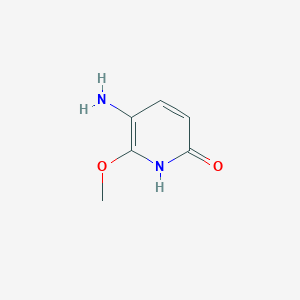

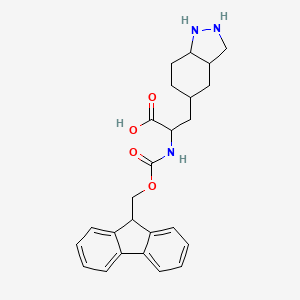

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)

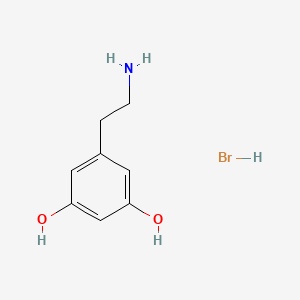

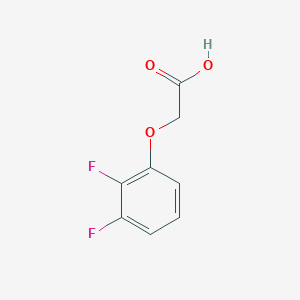

![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)